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Compound of Interest

Compound Name: SAR103168

Cat. No.: B1191841 Get Quote

Technical Support Center: SAR103168
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with the

experimental multi-targeted kinase inhibitor, SAR103168.

Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with

SAR103168, offering potential causes and solutions in a question-and-answer format.
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Question Potential Cause(s) Suggested Solution(s)

High variability in experimental

results between assays.

SAR103168 has demonstrated

unpredictable pharmacokinetic

variability.[1] This can translate

to in vitro and in vivo

experimental inconsistencies.

- Ensure highly consistent

experimental conditions (e.g.,

cell density, incubation times,

reagent concentrations). -

Increase the number of

technical and biological

replicates. - For in vivo studies,

closely monitor and potentially

stratify animals based on drug

exposure levels if possible.

Lower than expected inhibition

of target kinase activity.

- Incorrect dosage or

concentration of SAR103168. -

Suboptimal assay conditions

(e.g., ATP concentration in

kinase assays). - Cell line may

have intrinsic resistance

mechanisms.

- Perform a dose-response

curve to determine the optimal

inhibitory concentration for

your specific assay. - Optimize

ATP concentration in in vitro

kinase assays, as

SAR103168's IC50 is ATP-

dependent.[2] - Verify the

expression and activation

status of the target kinases in

your cell line.
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Observed off-target effects or

unexpected cellular

phenotypes.

SAR103168 is a multi-targeted

kinase inhibitor, affecting not

only the primary targets (Src

family, Abl, VEGFR) but also

other kinases like PDGFR,

FGFR, and EGFR.[1][2]

- Use a more specific inhibitor

for a particular kinase as a

control to dissect the specific

effects of SAR103168. -

Perform a kinome scan to

identify the full spectrum of

kinases inhibited by

SAR103168 at the

concentration used in your

experiments. - Validate key off-

target effects with

siRNA/shRNA knockdown of

the suspected off-target

kinase.

Inconsistent results in cell

viability or proliferation assays.

- Cell line sensitivity to

SAR103168 can vary. - Issues

with drug solubility or stability

in culture media.

- Confirm the IC50 of

SAR103168 in your specific

cell line. - Ensure complete

solubilization of SAR103168 in

the appropriate solvent (e.g.,

DMSO) before diluting in

culture media. - Prepare fresh

drug dilutions for each

experiment.

Frequently Asked Questions (FAQs)
What is the primary mechanism of action of SAR103168?

SAR103168 is a potent, multi-targeted tyrosine kinase inhibitor. It primarily inhibits the kinase

activities of the entire Src kinase family, Abl kinase, and angiogenic receptor kinases such as

VEGFR1 and VEGFR2.[1][2] It also shows activity against Tie2, PDGFR, FGFR1 and 3, and

EGFR.[1][2]

What are the known downstream signaling pathways affected by SAR103168?
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SAR103168 has been shown to inhibit the phosphorylation of Src and Lyn, which in turn leads

to the dose-dependent inhibition of downstream signaling molecules including PYK2, P-

130CAS, FAK, JNK, and MAPK.[2] Additionally, it inhibits the phosphorylation of STAT5.[2]

What is the reported IC50 value for SAR103168?

The 50% inhibitory concentration (IC50) of SAR103168 for Src kinase is 0.65 ± 0.02 nM (at 100

μM ATP).[2] IC50 values for other kinases and in various cell lines are expected to differ.

Why was the clinical development of SAR103168 discontinued?

A Phase I clinical trial for SAR103168 in patients with relapsed/refractory acute myeloid

leukemia (AML) or high-risk myelodysplastic syndrome (MDS) was terminated early due to

unpredictable pharmacokinetic variability.[1]

Quantitative Data Summary
The following table summarizes the known inhibitory activity of SAR103168.

Target Assay Type IC50 (nM) Cell Lines

Src Kinase In vitro kinase assay 0.65 ± 0.02 N/A

Leukemic Progenitors

(CFU-L)

Anti-proliferation

assay

Not specified

(effective in >85% of

AML patient samples)

Primary AML patient

samples

AML and CML cell

lines

Proliferation/Apoptosis

assays
Nanomolar range

KG1, EOL-1, Kasumi-

1, CTV1, K562

Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the inhibitory activity of SAR103168 against a specific tyrosine kinase.

Materials:

Recombinant human kinase (e.g., Src, Abl, VEGFR2)
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Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01%

Brij-35)

ATP solution

Substrate peptide

SAR103168 stock solution (in DMSO)

ADP-Glo™ Kinase Assay kit (Promega) or similar

384-well white plates

Procedure:

Prepare serial dilutions of SAR103168 in kinase buffer.

Add 2.5 µL of the diluted SAR103168 or DMSO (vehicle control) to the wells of a 384-well

plate.

Add 2.5 µL of the kinase/substrate mixture to each well.

Initiate the reaction by adding 5 µL of ATP solution. The final ATP concentration should be at

or near the Km for the specific kinase.

Incubate the plate at room temperature for 60 minutes.

Stop the kinase reaction and measure the remaining ATP by adding the reagents from the

ADP-Glo™ kit according to the manufacturer's instructions.

Measure luminescence using a plate reader.

Calculate the percent inhibition for each SAR103168 concentration and determine the IC50

value using non-linear regression analysis.

Cell-Based Proliferation Assay
Objective: To determine the effect of SAR103168 on the proliferation of cancer cell lines.
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Materials:

Cancer cell line (e.g., K562, KG1)

Complete cell culture medium

SAR103168 stock solution (in DMSO)

96-well clear bottom cell culture plates

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

Procedure:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete

medium.

Allow the cells to adhere and grow for 24 hours.

Prepare serial dilutions of SAR103168 in complete medium.

Remove the existing medium and add 100 µL of the diluted SAR103168 or medium with

DMSO (vehicle control) to the respective wells.

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

Equilibrate the plate to room temperature for 30 minutes.

Add 100 µL of CellTiter-Glo® reagent to each well.

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure luminescence using a plate reader.

Calculate the percent viability for each SAR103168 concentration and determine the IC50

value.
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Signaling Pathway and Workflow Diagrams
Caption: SAR103168 inhibits multiple tyrosine kinases, blocking key downstream signaling

pathways.

Caption: A typical experimental workflow for evaluating the efficacy of SAR103168.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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